molecular formula C20H18O7 B2478030 (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate CAS No. 622358-45-6

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate

Cat. No.: B2478030
CAS No.: 622358-45-6
M. Wt: 370.357
InChI Key: SSRLVLUCPJDKRZ-MFOYZWKCSA-N
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Description

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is a high-purity chemical compound developed for research applications. This synthetic benzofuran derivative features a (Z)-configured benzylidene substituent at the 2-position and an acetate ester at the 6-position of the dihydrobenzofuran core, creating a multifunctional scaffold for chemical and pharmacological investigation. With the molecular formula C21H20O7 and a molecular weight of 384.38 g/mol, this compound belongs to the structurally diverse class of substituted benzofurans, which serve as important scaffolds in medicinal chemistry and drug discovery . Researchers utilize this specific chemical entity to investigate the structure-activity relationships of heterocyclic compounds, particularly exploring how the 2,3,4-trimethoxybenzylidene substituent and C-6 acetate modification influence biological activity and physicochemical properties. The compound's mechanism of action is of significant interest in basic research, as closely related benzofuran analogs have demonstrated activity as serotonin receptor agonists and monoamine releasing agents in preclinical studies . The 2,3,4-trimethoxybenzyl moiety may enhance receptor binding interactions, while the C-6 acetate group can influence solubility and metabolic stability. This product is specifically designed for chemical reference standards, in vitro assay development, and structure-activity relationship studies in academic and industrial research settings. It is supplied with comprehensive analytical data including identity confirmation by NMR and mass spectrometry, purity assessment by HPLC-UV, and stability information. This product is intended for research purposes only in laboratory settings and is not for diagnostic or therapeutic use in humans or animals. Proper personal protective equipment should be worn when handling, and researchers should consult all relevant safety data before use.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-11(21)26-13-6-7-14-16(10-13)27-17(18(14)22)9-12-5-8-15(23-2)20(25-4)19(12)24-3/h5-10H,1-4H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRLVLUCPJDKRZ-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate typically involves multiple steps. One common method starts with the preparation of 2,3,4-trimethoxybenzaldehyde, which is synthesized from gallic acid derivatives through methylation and formylation reactions . The next step involves the condensation of 2,3,4-trimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions to form the benzylidene intermediate. Finally, the intermediate is acetylated using acetic anhydride in the presence of a catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of solvents, catalysts, and purification techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and functional groups:

Compound Name Molecular Formula Average Mass (Da) Benzylidene Substituents 6-Position Ester/Group ChemSpider ID Reference
Target Compound C₂₁H₂₀O₈ 400.383 2,3,4-trimethoxy Acetate -
(2Z)-4-Methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate C₂₃H₂₂O₇ 410.422 2,3,4-trimethoxy Cyclopropanecarboxylate 6361065
(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate C₂₅H₂₆O₇ 438.476 3,4,5-trimethoxy Cyclohexanecarboxylate 5016206
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate C₂₉H₂₆O₁₀ 534.504 3,4,5-trimethoxy 2,6-Dimethoxybenzoate -
(2Z)-6-Hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one C₁₈H₁₆O₇ 344.319 2,3,4-trimethoxy Hydroxy -
Prop-2-en-1-yl 2-{[(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate C₂₃H₂₂O₈ 426.416 2,3,4-trimethoxy Prop-2-en-1-yl oxyacetate -

Key Observations

Substituent Position on Benzylidene Group: The target compound and , and share the 2,3,4-trimethoxybenzylidene group, which may enhance lipophilicity and tubulin-binding affinity compared to 3,4,5-trimethoxy analogs (e.g., ).

Ester Group Modifications :

  • Replacing the acetate with cyclopropanecarboxylate () increases molecular weight by ~10 Da but introduces steric hindrance, which could affect enzymatic hydrolysis.
  • The cyclohexanecarboxylate in adds significant hydrophobicity (mass: 438 Da), likely reducing aqueous solubility.
  • The hydroxy group in eliminates ester functionality, increasing polarity and making it suitable for salt formation or conjugation.

Biological Activity

The compound (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is a synthetic organic molecule belonging to the class of benzofuran derivatives. It exhibits a complex structure characterized by multiple functional groups, including carbonyl and methoxy groups, which suggest significant potential for various biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : [(2Z)-3-oxo-2-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl acetate
  • Molecular Formula : C21H21NO7
  • Molecular Weight : 399.399 g/mol

The presence of the benzofuran core and methoxy substituents plays a crucial role in the compound's reactivity and biological interactions. The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure .

Research indicates that this compound may interact with specific molecular targets within biological systems. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound has been suggested to inhibit enzymes involved in cell proliferation, which could indicate potential anticancer properties.
  • Receptor Modulation : It may bind to receptors that modulate various signaling pathways within cells.
  • Disruption of Protein Folding : By affecting protein interactions, it can lead to cellular stress responses and apoptosis .

Anticancer Properties

Several studies have highlighted the potential anticancer activity of benzofuran derivatives. The specific compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell division through mechanisms such as tubulin inhibition .

Antioxidant Activity

Benzofuran derivatives are known for their antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals and reduce oxidative stress .

Antimicrobial Effects

Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. This is attributed to its ability to disrupt microbial cell membranes .

Study 1: Anticancer Activity Assessment

In a study conducted on various cancer cell lines (e.g., HeLa and MCF7), this compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. The study concluded that the compound's structural features are critical for its anticancer efficacy.

Study 2: Antioxidant Potential Evaluation

A comparative analysis with known antioxidants revealed that this compound exhibited superior radical scavenging activity in DPPH assays. The results suggest that the trimethoxy substitution enhances its antioxidant capacity significantly.

Study 3: Antimicrobial Activity Testing

In vitro tests against Gram-positive and Gram-negative bacteria indicated that this compound possesses notable antimicrobial properties. The mechanism was hypothesized to involve membrane disruption and interference with bacterial metabolic pathways.

Summary Table of Biological Activities

Biological ActivityMechanismReference
AnticancerEnzyme inhibition; apoptosis induction
AntioxidantFree radical scavenging
AntimicrobialMembrane disruption

Q & A

Q. Optimization strategies :

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates; reflux conditions (80–100°C) accelerate reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the Z-configuration of the benzylidene group and acetate placement. Key signals include δ 7.2–7.8 ppm (aromatic protons) and δ 2.3 ppm (acetate methyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 412.1264) .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch of acetate) and 1600 cm⁻¹ (conjugated enone) .

Advanced: How does the substitution pattern on the benzylidene group influence bioactivity?

The 2,3,4-trimethoxy configuration enhances electron-donating effects , increasing binding affinity to targets like kinases or GPCRs. Comparative studies show:

  • Methoxy vs. Halogen : 2,3,4-Trimethoxy improves solubility and π-π stacking vs. chloro/fluoro analogs, which may enhance cytotoxicity but reduce bioavailability .
  • Positional Isomerism : 2,3,4- vs. 3,4,5-trimethoxy substitutions alter steric hindrance, affecting interactions with hydrophobic enzyme pockets .

Advanced: How can researchers resolve discrepancies in reported biological activity data?

  • Assay Standardization : Control for variables like cell line viability (e.g., MTT vs. ATP-based assays) .
  • Structural Validation : Confirm batch-to-batch consistency via HPLC and NMR to rule out degradation products .
  • Target Profiling : Use kinome-wide screening or proteomics to identify off-target effects that may explain divergent results .

Basic: What intermediates are commonly encountered during synthesis?

  • Benzofuran-6-ol : Generated via cyclization of 2-hydroxyacetophenone derivatives .
  • Unsubstituted Benzylidene Intermediate : Formed before methoxy group introduction via selective methylation .
  • Acetylated Precursor : The hydroxyl group at position 6 is acetylated prior to benzylidene condensation to prevent side reactions .

Advanced: What methodologies elucidate the compound’s mechanism of action with enzymes?

  • Molecular Docking : Predict binding modes with targets like COX-2 or topoisomerase II using AutoDock Vina .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
  • Enzyme Kinetics : Measure inhibition constants (Kᵢ) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Advanced: How can the benzofuran core be modified to improve solubility without compromising activity?

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the acetate moiety to enhance aqueous solubility .
  • Pro-drug Strategies : Replace the acetate with a phosphate ester, which hydrolyzes in vivo to the active form .
  • Co-crystallization : Use cyclodextrins to form inclusion complexes, improving dissolution rates .

Basic: How is purity assessed post-synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; purity ≥98% is acceptable for biological assays .
  • TLC : Monitor reaction progress using silica gel plates (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen ratios must align with theoretical values within ±0.3% .

Advanced: How do electron-withdrawing/donating substituents affect reactivity in further modifications?

  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity of the enone system, facilitating nucleophilic additions (e.g., thiol-Michael reactions) .
  • Electron-Donating Groups (e.g., -OCH₃) : Stabilize the benzylidene moiety, reducing susceptibility to oxidation but slowing electrophilic substitutions .

Advanced: What in silico methods predict pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate logP (2.1), bioavailability (85%), and blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models in GROMACS .
  • CYP450 Inhibition Screening : Use Schrödinger’s QikProp to assess metabolism-related drug-drug interaction risks .

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